molecular formula C12H18N2O B14823262 4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine

4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine

Cat. No.: B14823262
M. Wt: 206.28 g/mol
InChI Key: IWZWFCSTEJDECC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with N1,N1,N3-trimethyl groups on the diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.

    Attachment to Benzene Ring: The cyclopropyl halide is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the cyclopropoxy group to the benzene ring.

    Introduction of Diamine Groups:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may enhance binding affinity to these targets, while the trimethyl groups can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides rigidity and enhances binding interactions, while the trimethyl groups influence solubility and reactivity .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopropyloxy-1-N,1-N,3-N-trimethylbenzene-1,3-diamine

InChI

InChI=1S/C12H18N2O/c1-13-11-8-9(14(2)3)4-7-12(11)15-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3

InChI Key

IWZWFCSTEJDECC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N(C)C)OC2CC2

Origin of Product

United States

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